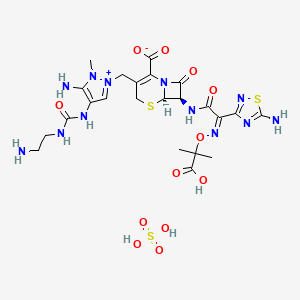

Ceftolozane (sulfate)

Beschreibung

BenchChem offers high-quality Ceftolozane (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftolozane (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C23H32N12O12S3 |

|---|---|

Molekulargewicht |

764.8 g/mol |

IUPAC-Name |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |

InChI-Schlüssel |

UJDQGRLTPBVSFN-TVNHLQOTSA-N |

Isomerische SMILES |

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |

Kanonische SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Ceftolozane Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic engineered for potent activity against multidrug-resistant Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Developed to overcome common resistance mechanisms, its unique chemical architecture confers stability against many β-lactamases and allows it to effectively target its bacterial cellular machinery.[1][3] In clinical applications, ceftolozane is combined with tazobactam, a β-lactamase inhibitor, which protects it from degradation by a wider range of these bacterial enzymes, thereby broadening its spectrum of activity.[3][4] This guide provides a comprehensive technical examination of the chemical structure, molecular weight, and associated physicochemical properties of ceftolozane in its sulfate salt form, which is utilized in the pharmaceutical formulation.

Chemical Identity and Core Structure

Ceftolozane's structure is similar to that of ceftazidime but features a critical modification at the 3-position of the cephem nucleus, which significantly enhances its antipseudomonal activity.[1] The molecule's design incorporates features to evade key bacterial resistance strategies, such as efflux pumps and porin channel modifications.[1]

The systematic IUPAC name for ceftolozane sulfate is (6R,7R)-3-[[5-amino-4-(2-aminoethylcarbamoylamino)-1-methylpyrazol-2-ium-2-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate.[5]

Key Structural Features:

-

Cephem Nucleus: The core β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, which is essential for its antibacterial action.[1]

-

Aminothiadiazole Ring: A side chain at the 7-position that increases activity against Gram-negative bacteria.[4]

-

Alkoximino Group: This moiety provides stability against many β-lactamases.[4]

-

Bulky Pyrazole Ring: A large side chain at the 3-position sterically hinders the hydrolysis of the β-lactam ring, further protecting the molecule from enzymatic degradation.[4]

Caption: Logical diagram of Ceftolozane's key structural components.

Physicochemical Properties

The sulfate salt of ceftolozane is a white to off-white hygroscopic powder.[6][7] It is freely soluble in water but insoluble in most organic solvents.[6][7] This high aqueous solubility is crucial for its formulation as an intravenous solution.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₂N₁₂O₁₂S₃ | [5][6] |

| Molecular Weight | 764.77 g/mol | [7][8] |

| CAS Number | 936111-69-2 | [2][5] |

| Appearance | White to off-white powder | [6][8] |

| Solubility | Freely soluble in water | [6][7] |

| pKa | 1.9, 3.2, 9.3 | [7] |

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][9] This process is mediated through the covalent binding of ceftolozane to essential penicillin-binding proteins (PBPs), which are enzymes critical for the cross-linking of peptidoglycan chains.[3][10][11] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.[4][11]

Ceftolozane demonstrates a high binding affinity for key PBPs in P. aeruginosa (specifically PBP1b, PBP1c, PBP2, and PBP3) and E. coli (PBP3).[3][4][7] This potent and specific targeting contributes to its strong activity against these challenging pathogens. The addition of tazobactam does not contribute to the primary bactericidal action but serves as a protective agent, irreversibly inhibiting many class A and some class C β-lactamases that would otherwise degrade ceftolozane.[3][4]

Caption: Mechanism of action pathway for Ceftolozane.

Overview of Synthesis and Purification

The synthesis of ceftolozane is a complex multi-step process that relies on a modular approach, involving the preparation of two key fragments which are then coupled together.[12]

General Synthetic Workflow:

-

Synthesis of the Cephalosporin Core: This typically starts from a precursor like 7-aminocephalosporanic acid (7-ACA).

-

Synthesis of the Pyrazole Side Chain: The complex pyrazole ring, which is crucial for the molecule's activity, is synthesized separately.

-

Coupling Reaction: The cephalosporin core is coupled with the pyrazole side chain to form the protected ceftolozane molecule.

-

Deprotection: Protective groups used during the synthesis are removed to yield the final active molecule.

-

Purification and Salt Formation: The crude product undergoes extensive purification, which may involve column chromatography, nanofiltration, and crystallization.[13] Finally, the purified ceftolozane free base is treated with sulfuric acid to form the stable ceftolozane sulfate salt.

Caption: High-level workflow for the synthesis of Ceftolozane Sulfate.

Analytical Quantification in Biological Matrices

Accurate quantification of ceftolozane in biological samples like plasma, serum, and bronchoalveolar lavage (BAL) fluid is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methods for this purpose.[14][15][16]

Example Protocol: Determination of Ceftolozane in Human Plasma via LC-MS/MS

This protocol is a generalized example based on published methodologies.[15][16][17] Researchers must validate any method according to regulatory guidelines.

Objective: To quantify the concentration of ceftolozane in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and quality controls on ice.

-

To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard like [¹³C,¹⁵N,³⁴S]-ceftolozane).[18]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (HPLC):

-

Column: A reverse-phase column (e.g., Kinetex PFP) is typically used for separation.[17]

-

Mobile Phase: A gradient elution using two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[16][17]

-

Injection Volume: 5-10 µL of the prepared supernatant.

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Positive electrospray ionization (ESI) is employed.[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ceftolozane and its internal standard are monitored.

-

Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.02 to 50 µg/mL) prepared in blank plasma.[14][16] The concentration of ceftolozane in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve.

-

Caption: Workflow for the analytical quantification of Ceftolozane.

Conclusion

Ceftolozane sulfate is a sophisticated cephalosporin antibiotic whose chemical structure has been meticulously designed for stability and potent activity against resistant Gram-negative pathogens. Its molecular weight of 764.77 g/mol and specific structural features, including a modified cephem nucleus and bulky side chains, allow it to effectively inhibit bacterial cell wall synthesis while evading common resistance mechanisms. The sulfate salt form ensures the necessary solubility and stability for effective intravenous administration. A thorough understanding of its chemical and structural properties is fundamental for researchers and developers working to combat the growing threat of antibiotic resistance.

References

-

Zasowski, E. J., Rybak, J. M., & Rybak, M. J. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(8), 755-770. [Link]

-

Ceftolozane/tazobactam. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52918380, Ceftolozane Sulfate. PubChem. Retrieved February 10, 2026. [Link]

-

Zhanel, G. G., Chung, P., Adam, H., Zelenitsky, S., Denisuik, A., Schweizer, F., ... & Karlowsky, J. A. (2014). Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant Gram-negative bacilli. Drugs, 74(1), 31-51. [Link]

-

Pharmacology of Ceftolozane (Zerbaxa); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 5). YouTube. [Link]

-

ResearchGate. (n.d.). Chemical structure of ceftolozane sulfate. Retrieved February 10, 2026. [Link]

-

Sader, H. S., Farrell, D. J., Flamm, R. K., & Jones, R. N. (2014). Ceftolozane/tazobactam activity against multidrug-resistant Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 58(7), 3862-3871. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53234134, Ceftolozane. PubChem. Retrieved February 10, 2026. [Link]

-

Das, S. (2016). Development of an HPLC Method for the Determination of Ceftolozane/Tazobactam in Biological and Aqueous Matrixes. Journal of Chromatographic Science, 54(6), 946-952. [Link]

-

Therapeutic Goods Administration. (2016, January 27). Product information for Zerbaxa. [Link]

-

Chandorkar, G., Huntington, J. A., Stover, D., & Miller, B. (2012). Pharmacokinetics and safety of intravenous ceftolozane-tazobactam in healthy adult subjects following single and multiple ascending doses. Antimicrobial agents and chemotherapy, 56(12), 6249-6256. [Link]

-

Das, S., Kuti, J. L., & Nicolau, D. P. (2018). Development of an HPLC–MS/MS Method for the Determination of Ceftolozane/Tazobactam in Bronchoalveolar Lavage Fluid. Bioanalysis, 10(22), 1845-1854. [Link]

-

Dautle, M. P., Bergman, S. J., & Droege, M. F. (2020). Pharmacokinetics of continuous infusion ceftolozane/tazobactam in two patients with extensive total body surface area burns. Journal of Burn Care & Research, 41(4), 883-886. [Link]

- European Patent Office. (n.d.). EP3468968B1 - Solid forms of ceftolozane and processes for preparing.

- U.S. Patent and Trademark Office. (n.d.). US20180170949A1 - Synthesis of cephalosporin compounds.

-

Putnam, W. C., Kallem, R. R., Edpuganti, V., Subramaniyan, I., & Butler, D. (2020). A validated LC-MS/MS method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine. Journal of Chromatography B, 1152, 122240. [Link]

- World Intellectual Property Organization. (n.d.). WO2017213944A1 - Solid forms of ceftolozane and processes for preparing.

-

World Intellectual Property Organization. (n.d.). WO/2016/109259 Synthesis of cephalosporin compounds. WIPO Patentscope. [Link]

Sources

- 1. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]

- 5. Ceftolozane Sulfate | C23H32N12O12S3 | CID 52918380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Ceftolozane sulfate | 936111-69-2 | >98% [smolecule.com]

- 7. tga.gov.au [tga.gov.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. Ceftolozane-tazobactam: When, how and why using it? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. scispace.com [scispace.com]

- 15. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of continuous infusion ceftolozane/tazobactam in two patients with extensive total body surface area burns - PMC [pmc.ncbi.nlm.nih.gov]

Ceftolozane sulfate vs ceftazidime structure activity relationship

Topic: Ceftolozane Sulfate vs. Ceftazidime: Structure-Activity Relationship (SAR) Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, Clinical Pharmacologists[1]

Executive Summary

This guide provides a granular analysis of the structure-activity relationship (SAR) distinguishing Ceftolozane sulfate from its structural predecessor, Ceftazidime .[1] While both are oxyimino-cephalosporins targeting Gram-negative pathogens, Ceftolozane represents a deliberate evolution in medicinal chemistry designed to overcome the specific resistance mechanisms of Pseudomonas aeruginosa.[1]

The core differentiation lies in two critical structural modifications:

-

The C7 Side Chain: Evolution from a thiazole (Ceftazidime) to a thiadiazole (Ceftolozane) moiety, enhancing intrinsic potency.[1]

-

The C3 Side Chain: Replacement of the pyridinium "anchor" with a complex amino-pyrazolium system, conferring steric immunity to AmpC

-lactamases and evasion of efflux pumps.[1]

Structural Deconstruction: The Chemistry of Evasion

The superior antipseudomonal activity of Ceftolozane is not accidental; it is the result of specific modifications to the cephalosporin core (

2.1 The C7 Position: The "Warhead"

The C7 side chain dictates the antibiotic's spectrum and affinity for Penicillin-Binding Proteins (PBPs).[1]

-

Ceftazidime: Features an aminothiazole ring (2-amino-1,3-thiazol-4-yl).[1] This structure provides good affinity for PBP3 but is susceptible to hydrolysis by extended-spectrum

-lactamases (ESBLs) and AmpC enzymes.[1] -

Ceftolozane: Evolves this to a 5-amino-1,2,4-thiadiazole ring.[1][2][3][4][5][6]

-

SAR Implication: The introduction of the extra nitrogen in the thiadiazole ring alters the electron density and steric profile, enhancing penetration through the outer membrane of Gram-negative bacteria and increasing affinity for essential PBPs (specifically PBP1b and PBP3).[1]

-

2.2 The C3 Position: The "Anchor"

The C3 side chain influences pharmacokinetic properties, stability against

-

Ceftazidime: Contains a pyridinium group.[1] This positively charged group aids in solubility but leaves the molecule vulnerable to extrusion by the MexAB-OprM efflux pump and hydrolysis by AmpC.[1]

-

Ceftolozane: Features a massive, bulky 3-amino-4-(ureido)-2-methylpyrazolium side chain.[1]

-

SAR Implication (Steric Shielding): This bulky side chain creates a "steric umbrella" that prevents the conformational change required for AmpC

-lactamases to hydrolyze the -

SAR Implication (Efflux Evasion): The specific polarity and size of the pyrazolium chain reduce the molecule's affinity for the substrate binding pocket of RND-type efflux pumps (e.g., MexAB-OprM), allowing intracellular accumulation.[1]

-

2.3 The Sulfate Factor

Ceftolozane is formulated as Ceftolozane Sulfate .[1][7][8]

-

Rationale: The active moiety, Ceftolozane, contains a fixed cationic charge at the C3 pyrazolium nitrogen.[1] The sulfate serves as the counter-ion to ensure solubility and stability in the lyophilized drug product.[1] Unlike Ceftazidime (often used as pentahydrate or with sodium carbonate), the sulfate salt is critical for maintaining the stability of the complex urea tail on the C3 side chain during storage.[1]

Mechanistic Consequences

The structural differences translate directly into distinct biological mechanisms, particularly against P. aeruginosa.[1]

3.1 PBP Binding Affinity (The "Kill")

Ceftazidime primarily targets PBP3 (involved in septation), leading to filamentation.[1] Ceftolozane acts as a "pan-PBP" inhibitor in Pseudomonas.[1][2]

| Target PBP (P. aeruginosa) | Ceftazidime Affinity | Ceftolozane Affinity | Biological Consequence |

| PBP 1b | Low | High | Rapid Lysis (Cell wall elongation arrest) |

| PBP 1c | Low | High | Rapid Lysis |

| PBP 3 | High | High | Filamentation (Septation arrest) |

Key Insight: By hitting PBP1b/1c and PBP3 simultaneously, Ceftolozane induces faster bactericidal activity (lysis) compared to the slower filamentation caused by Ceftazidime.[1]

3.2 Resistance Evasion Pathways

The following diagram illustrates how Ceftolozane bypasses the resistance mechanisms that neutralize Ceftazidime.

Figure 1: Mechanistic divergence in resistance evasion.[1] Ceftolozane's structural modifications allow it to bypass AmpC hydrolysis and efflux extrusion, pathways that neutralize Ceftazidime.[1]

Experimental Protocols

To validate these SAR claims in a laboratory setting, the following protocols are recommended. These are self-validating systems used to quantify affinity and stability.[1]

4.1 Protocol A: PBP Competition Assay (Bocillin FL)

Objective: Determine the IC50 of Ceftolozane vs. Ceftazidime for specific PBPs in P. aeruginosa.

-

Membrane Preparation:

-

Competition Reaction:

-

Aliquot membrane proteins (50 µ g/sample ).[1]

-

Incubate with varying concentrations of Ceftolozane or Ceftazidime (0.01 – 100 µg/mL) for 30 min at 37°C.

-

Control: Incubate with buffer only (100% binding control).

-

-

Labeling:

-

Detection:

-

Analysis:

4.2 Protocol B: AmpC Stability Assay

Objective: Quantify the hydrolysis rate of Ceftolozane by AmpC

-

Enzyme Purification: Purify AmpC from P. aeruginosa overexpressing strain or use recombinant AmpC.[1]

-

Reaction Setup:

-

Monitoring:

-

Measure the decrease in absorbance at the characteristic

-lactam ring wavelength (260 nm for cephalosporins) using a UV-Vis spectrophotometer over 60 minutes.

-

-

Calculation:

Comparative Data Summary

The following table synthesizes data from multiple kinetic studies comparing the two agents against wild-type and resistant P. aeruginosa.

| Parameter | Ceftazidime (CAZ) | Ceftolozane (TOL) | SAR Driver |

| C7 Moiety | Aminothiazole | Aminothiadiazole | TOL: Higher intrinsic potency |

| C3 Moiety | Pyridinium | Pyrazolium (Ureido) | TOL: Steric bulk prevents AmpC fit |

| AmpC Stability | Labile (Hydrolyzed) | Stable | C3 Side Chain |

| Efflux Susceptibility | High (MexAB-OprM substrate) | Low | C3 Polarity/Charge |

| MIC90 (P. aeruginosa) | >32 µg/mL (Resistant) | 2 - 4 µg/mL | Combined C7/C3 effects |

| Primary PBP Targets | PBP3 | PBP1b, PBP1c, PBP3 | C7 Thiadiazole affinity |

References

-

Zhanel, G. G., et al. (2014).[1] "Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli."[1][2][9][10][11][12] Drugs. Link

-

Takeda, S., et al. (2007).[1] "In vitro antibacterial activity of FR264205, a novel cephalosporin with potent antipseudomonal activity."[1] Antimicrobial Agents and Chemotherapy.[1][8][13][14][15] Link

-

Moyá, B., et al. (2012).[1] "Activity of a new cephalosporin, CXA-101 (FR264205), against

-lactam-resistant Pseudomonas aeruginosa mutants selected in vitro and in vivo."[1] Antimicrobial Agents and Chemotherapy.[1][8][13][14][15] Link -

Cho, J. C., et al. (2015).[1] "Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and

-lactamase-inhibitor combination."[1][2][9][10][11][12] Pharmacy and Therapeutics.[1] Link -

Cabot, G., et al. (2014).[1] "Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC."[1] Antimicrobial Agents and Chemotherapy.[1][8][13][14][15] Link

Sources

- 1. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ceftolozane Sulfate | C23H32N12O12S3 | CID 52918380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20140262868A1 - Ceftolozane-tazobactam pharmaceutical compositions - Google Patents [patents.google.com]

- 6. KR20150135363A - Ceftolozane antibiotic compositions - Google Patents [patents.google.com]

- 7. Ceftolozane/Tazobactam Monograph for Professionals - Drugs.com [drugs.com]

- 8. Ceftolozane Sulfate and Tazobactam Sodium [pepidconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftolozane-Tazobactam Versus Ceftazidime-Avibactam for the Treatment of Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa: a Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: In Vitro Activity of Ceftolozane Sulfate Against Pseudomonas aeruginosa

Executive Summary

Ceftolozane sulfate is a novel aminothiazolyl cephalosporin structurally engineered to overcome the intrinsic and acquired resistance mechanisms of Pseudomonas aeruginosa. Unlike earlier oxyimino-cephalosporins (e.g., ceftazidime), ceftolozane exhibits a unique biphasic stability: it is impervious to hydrolysis by chromosomal AmpC

This guide provides a rigorous technical analysis of ceftolozane’s in vitro activity, focusing on its high-affinity binding to Penicillin-Binding Proteins (PBPs), quantitative efficacy against Multi-Drug Resistant (MDR) phenotypes, and validated protocols for laboratory assessment.

Part 1: Structural Pharmacology & Mechanism of Action

Molecular Design and PBP Affinity

The superior antipseudomonal activity of ceftolozane stems from a specific chemical modification: the addition of a bulky pyrazole side chain at the 3-position of the cephem nucleus. This moiety provides two critical functions:

-

Steric Hindrance: It prevents the conformational shift required for AmpC

-lactamases to hydrolyze the lactam ring. -

Target Specificity: It facilitates high-affinity binding to essential PBPs.

While most

The "Trojan Horse" Entry & Efflux Evasion

P. aeruginosa often resists carbapenems via the downregulation of the OprD porin. Ceftolozane entry is OprD-independent , allowing it to retain potency against carbapenem-resistant strains. Furthermore, it is not a substrate for the constitutively expressed MexAB-OprM efflux pump, ensuring high periplasmic concentrations.

Mechanism Visualization

The following diagram illustrates the pathway of ceftolozane activity versus standard resistance mechanisms.

Figure 1: Mechanistic pathway of Ceftolozane illustrating evasion of efflux and stability against AmpC hydrolysis.

Part 2: In Vitro Efficacy Profile

Quantitative Activity (MIC Data)

Ceftolozane demonstrates the lowest MIC values among cephalosporins against P. aeruginosa. In surveillance studies (e.g., PACTS, INFORM), ceftolozane consistently outperforms comparators against MDR isolates.

Table 1: Comparative In Vitro Activity against MDR P. aeruginosa [3]

| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Ceftolozane/Tazobactam | 2 | 4 | ~92-97% |

| Ceftazidime | 32 | >64 | ~55% |

| Piperacillin/Tazobactam | 64 | >128 | ~60% |

| Meropenem | 8 | 32 | ~65% |

| Imipenem | 16 | 32 | ~60% |

Note: Data synthesized from global surveillance studies (see References 1, 3, 5). "MDR" is defined as non-susceptible to at least one agent in ≥3 antimicrobial categories.

Spectrum of Resistance

While ceftolozane is stable against AmpC (Class C) and ESBLs (Class A), it is inactive against:

-

Metallo-

-lactamases (MBLs): Class B enzymes (e.g., VIM, IMP, NDM). -

Carbapenemases: Specific Class A carbapenemases (e.g., KPC) may show variable resistance, though tazobactam (in the clinical combo) often restores activity against KPC, but not MBLs.

Part 3: Experimental Protocols

To ensure reproducibility and valid data generation, the following protocols utilize the Broth Microdilution (BMD) method, the gold standard for determining Minimal Inhibitory Concentrations (MIC).

Protocol: Broth Microdilution (CLSI M07 Standard)

Objective: Determine the MIC of ceftolozane sulfate against clinical P. aeruginosa isolates.

Reagents:

-

Ceftolozane sulfate powder (store at -20°C).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 0.85% Saline.

-

96-well polystyrene microtiter plates (U-bottom).

Workflow Visualization:

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

Critical Steps for Validity:

-

Stock Preparation: Dissolve ceftolozane sulfate allowing for potency correction (purity). Do not use solvents like DMSO unless specified; water is usually sufficient.

-

Inoculum Density: A final well concentration of

CFU/mL is non-negotiable. Higher densities (inoculum effect) can artificially elevate MICs. -

Quality Control (Self-Validation): Every run must include P. aeruginosa ATCC 27853 .[4][5]

-

Expected Range (Ceftolozane/Tazobactam): 0.25 – 1 µg/mL.

-

If QC falls outside this range, the entire plate is invalid.

-

Protocol: Time-Kill Kinetics

Objective: Assess the bactericidal rate of ceftolozane.

-

Preparation: Prepare 10 mL CAMHB tubes containing ceftolozane at 1x, 2x, and 4x the MIC of the test isolate. Include a growth control (no drug).

-

Inoculation: Inoculate to a starting density of

CFU/mL. -

Sampling: Incubate at 35°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Count colonies after overnight incubation.

-

Analysis: Bactericidal activity is defined as a

reduction in CFU/mL compared to the starting inoculum.

References

-

Sader, H. S., et al. (2020). "Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital."[6] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11][12]

-

Cabot, G., et al. (2014).[1][13] "Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC."[3][12][14] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11][12]

-

Shortridge, D., et al. (2019). "Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11][12]

-

Takeda, S., et al. (2007).[1][13] "In vitro activity of ceftolozane (CXA-101), a new cephalosporin, against Pseudomonas aeruginosa and Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11][12]

-

Castanheira, M., et al. (2014). "Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11][12]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

- 1. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 2. Ceftolozane-tazobactam: When, how and why using it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Etest to Broth Microdilution for Testing of Susceptibility of Pseudomonas aeruginosa to Ceftolozane-Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of ceftolozane/tazobactam alone and in combination with amikacin against MDR/XDR Pseudomonas aeruginosa isolates from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Ceftolozane-Tazobactam against Carbapenem-Resistant, Non-Carbapenemase-Producing Pseudomonas aeruginosa and Associated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emergence of Ceftolozane-Tazobactam-Resistant Pseudomonas aeruginosa during Treatment Is Mediated by a Single AmpC Structural Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ceftolozane Sulfate – Solid-State Characterization, Hygroscopicity, and Stability Profiles

Topic: Ceftolozane Sulfate Hygroscopicity and Physical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftolozane sulfate is a novel cephalosporin antibiotic developed to target multi-drug resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa. As a complex organic salt, its physical stability is intrinsically linked to its moisture sorption behavior. This guide provides a technical deep-dive into the solid-state chemistry of ceftolozane sulfate, focusing on its hygroscopicity, thermal properties, and the critical degradation pathways that necessitate rigorous environmental control during manufacturing and storage.

Molecular Architecture & Solid-State Chemistry

Ceftolozane sulfate exists in multiple solid-state forms, ranging from amorphous to highly crystalline solvates. The sulfate salt formation is critical for solubility but introduces specific challenges regarding lattice energy and moisture affinity.

Polymorphism and Solvation

Research indicates the existence of distinct crystalline forms differentiated by their hydration state.

-

Form 1: A high-hydrate form, typically containing 18–20% water by weight. This form is stable under high humidity but prone to dehydration-induced lattice collapse.

-

Form 2: A lower hydrate (approx. 7–8% water), often isolated via controlled drying or specific solvent systems.

-

Amorphous Form: Generated via lyophilization (freeze-drying).[1][2] While offering superior solubility, the amorphous form is thermodynamically unstable and possesses a high surface free energy, driving rapid moisture sorption.

Visualization: Solid-State Characterization Workflow

The following decision tree outlines the logical flow for characterizing an unknown batch of Ceftolozane Sulfate.

Figure 1: Solid-state characterization workflow for distinguishing between crystalline hydrates and amorphous lyophilizates.

Hygroscopicity & Moisture Sorption Profiles

Ceftolozane sulfate is classified as hygroscopic . Its moisture sorption behavior is non-linear and dependent on the solid form.

Dynamic Vapor Sorption (DVS) Analysis

The amorphous form exhibits significant weight gain at elevated relative humidity (RH).

-

Critical Relative Humidity (CRH): Amorphous ceftolozane sulfate can undergo deliquescence or glass-to-rubber transitions above 60% RH.

-

Hysteresis: A significant hysteresis loop between sorption and desorption cycles indicates capillary condensation or hydrate formation/dehydration kinetics.

Quantitative Moisture Data (Representative)

| Parameter | Form 1 (Crystalline) | Form 2 (Crystalline) | Amorphous (Lyophilized) |

| Initial Water Content | 18.0 – 20.0% | 7.0 – 8.0% | < 2.0% (Post-drying) |

| Hygroscopicity Class | Moderately Hygroscopic | Hygroscopic | Very Hygroscopic |

| Behavior at 80% RH | Stable (Lattice saturated) | Sorption to ~18% | Deliquescence / Collapse |

| Reversibility | Reversible (Hysteresis) | Reversible | Irreversible (Crystallization) |

Thermal Analysis & Thermodynamic Stability

Thermal characterization is vital for defining processing parameters, particularly for lyophilization cycle design.

Differential Scanning Calorimetry (DSC)

-

Melting Point: Crystalline forms may exhibit endotherms >170°C, often accompanied by decomposition.[3]

-

Glass Transition (Tg): For the amorphous phase, the Tg is a function of residual moisture. Water acts as a plasticizer, significantly lowering Tg.

Thermogravimetric Analysis (TGA)

TGA profiles distinguish between surface water (weight loss < 100°C) and bound hydrate water (stepwise weight loss > 100°C). Decomposition onset is typically observed > 180°C.

Chemical Stability & Degradation Kinetics

The primary degradation pathway for Ceftolozane is beta-lactam ring hydrolysis . This reaction is catalyzed by moisture, heat, and extreme pH.

Degradation Mechanism

The strained four-membered beta-lactam ring is susceptible to nucleophilic attack by water molecules. This results in the opening of the ring, forming a penicilloic acid derivative which lacks antibacterial activity.[5]

Figure 2: Primary degradation pathway of Ceftolozane via beta-lactam hydrolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dynamic Vapor Sorption (DVS) Method

Objective: Determine the hygroscopicity classification and critical relative humidity.

-

Sample Prep: Weigh 10–20 mg of Ceftolozane Sulfate into a quartz sample pan.

-

Equilibration: Dry at 0% RH / 25°C for 6 hours to establish dry mass (

). Validation Check: Mass change rate ( -

Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium (

). -

Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

-

Analysis: Plot Isotherm (Weight Change % vs. RH).

-

Interpretation: A sharp uptake > 15% weight indicates deliquescence. Hysteresis indicates hydrate formation.[6]

-

Protocol B: Lyophilization Cycle Development (Tg' Determination)

Objective: Define the maximum allowable product temperature during primary drying.

-

Preparation: Prepare a 20 mg/mL solution of Ceftolozane Sulfate in WFI.

-

DSC Setup: Load 20 µL into a hermetic aluminum pan.

-

Freezing: Cool to -60°C at 5°C/min. Hold for 5 minutes.

-

Heating: Heat to 25°C at 10°C/min.

-

Analysis: Identify the step change in heat flow (endothermic shift) corresponding to the glass transition of the freeze-concentrated solution (Tg').

-

Target: Primary drying shelf temperature must be set such that product temperature (

) remains 2–3°C below Tg'.

-

Formulation & Manufacturing Implications

-

Lyophilization: Due to hydrolytic instability, Ceftolozane is almost exclusively manufactured as a lyophilized powder. Excipients like Sodium Chloride and L-Arginine are often used to stabilize the amorphous matrix and adjust pH to the stable range (5.0–7.0).

-

Packaging: Type I glass vials with bromobutyl rubber stoppers are required. The headspace must be inert (Nitrogen overlay) to prevent oxidative degradation, though moisture ingress is the primary risk.

-

Cold Chain: Reconstituted solutions are stable for only 24 hours at room temperature, necessitating 2–8°C storage to retard hydrolysis kinetics.

References

-

Vertex Pharmaceuticals/Merck. (2016). Solid Forms of Ceftolozane. US Patent 2016/0228448 A1. Link

-

Merck Sharp & Dohme Corp. (2017). Solid forms of ceftolozane and processes for preparing. WO Patent 2017/213944 A1. Link

-

Therapeutic Goods Administration (TGA). (2016). Australian Public Assessment Report for Ceftolozane sulfate / Tazobactam sodium.Link

-

Yang, R. S., et al. (2020). Development of a highly efficient decontamination approach for ceftolozane in the pharmaceutical manufacturing environment. Journal of Pharmaceutical and Biomedical Analysis. Link

-

PubChem. (2025). Ceftolozane Sulfate Compound Summary. National Library of Medicine. Link

Sources

- 1. Freeze-Drying Above the Glass Transition Temperature in Amorphous Protein Formulations While Maintaining Product Quality and Improving Process Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of glass transition temperature on the stability of lyophilized formulations containing a chimeric therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

- 4. iris.polito.it [iris.polito.it]

- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

HPLC method development for ceftolozane sulfate quantification

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Ceftolozane Sulfate (CXA) , often analyzed alongside Tazobactam (TAZ) .[1] Unlike generic protocols, this document focuses on the mechanistic reasons behind parameter selection, specifically addressing the challenges posed by Ceftolozane’s zwitterionic nature and susceptibility to hydrolysis.

Key Deliverables:

-

A validated Reverse-Phase (RP-HPLC) protocol suitable for Quality Control (QC) and stability testing.[1]

-

Mechanistic insight into pH control for zwitterion retention.

-

Troubleshooting logic for common cephalosporin analysis issues.

Physicochemical Context & Method Strategy

The Molecule: Ceftolozane Sulfate

Ceftolozane is a novel 5th-generation cephalosporin.[2] To develop a robust method, one must understand its solution behavior:

-

Polarity: Highly polar and zwitterionic. It contains both a basic amino-thiadiazole ring and acidic carboxylic acid moieties.[1]

-

pKa Values: Approximately 1.9, 3.2, and 9.3 .[3]

-

Stability: The

-lactam ring is unstable at neutral/alkaline pH and elevated temperatures, leading to ring-opening hydrolysis products.[1]

Strategic Decisions (The "Why")

-

Stationary Phase Selection:

-

Challenge: Standard C18 columns often fail to retain polar Ceftolozane, leading to elution in the void volume (

). -

Solution: A C18 column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is required to maximize hydrophobic interaction.[1] Alternatively, a C8 phase can be used if resolution from Tazobactam is excessive.

-

-

Mobile Phase pH (The Critical Parameter):

-

Buffer Selection:

-

Phosphate Buffer is preferred over volatile buffers (formate/acetate) for UV detection because it provides sharper peak shape and better buffering capacity at pH 3.0, which is crucial for preventing peak tailing caused by the amine groups.

-

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm

4.6 mm, 5 -

Reagents:

Mobile Phase Preparation

-

Buffer (Mobile Phase A):

-

Dissolve 6.8 g of

in 900 mL of Milli-Q water. -

Adjust pH to 3.0

0.05 using dilute Orthophosphoric Acid. Note: Precise pH adjustment is critical for retention time reproducibility. -

Dilute to 1000 mL and filter through a 0.45

m nylon membrane.

-

-

Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Injection Volume | 10 - 20 | Depends on sensitivity requirements (LOD). |

| Column Temp | 30°C | Improves mass transfer and reduces viscosity. |

| Detection | UV @ 254 nm | Max absorbance for Cephalosporins; reduced noise. |

| Run Time | 15 Minutes | Sufficient to elute degradation products.[1] |

Gradient Program

A gradient is recommended over isocratic flow to sharpen the late-eluting Tazobactam peak and clear degradation products.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Initial Hold (Retain CXA) |

| 3.0 | 90 | 10 | End Isocratic Hold |

| 10.0 | 60 | 40 | Ramp to elute TAZ/Impurities |

| 11.0 | 90 | 10 | Return to Initial |

| 15.0 | 90 | 10 | Re-equilibration |

Method Development Workflow (Visualization)

The following diagram illustrates the logical flow of developing and optimizing this method, highlighting the critical decision points.

Caption: Figure 1: Iterative method development lifecycle for Ceftolozane/Tazobactam quantification.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" in routine use, specific System Suitability Testing (SST) criteria must be met before every run.[1]

System Suitability Limits

-

Resolution (

): > 2.0 between Ceftolozane and Tazobactam (if present). -

Tailing Factor (

): < 1.5 (Critical indicator of column aging or pH drift). -

Theoretical Plates (

): > 2000. -

RSD of Areas: < 2.0% for 5 replicate injections.

Linearity & Range

Prepare a stock solution of 1.0 mg/mL in water. Dilute to create a 6-point calibration curve.

Stability Indication (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

-

Acid Hydrolysis: 0.1N HCl, 60°C for 2 hours.

-

Base Hydrolysis: 0.1N NaOH (Rapid degradation expected;

-lactam ring opening). -

Oxidation: 3%

.

-

Success Criteria: No co-elution of degradation peaks with the main Ceftolozane peak. Purity angle < Purity threshold (if using PDA detector).

Troubleshooting Guide

Common issues encountered during Ceftolozane analysis and their mechanistic solutions.

Caption: Figure 2: Decision tree for diagnosing chromatographic anomalies in Ceftolozane analysis.

References

-

Sutherland, C. A., et al. (2018). Development of an HPLC–MS/MS method for the determination of ceftolozane/tazobactam in bronchoalveolar lavage fluid. Bioanalysis.[4][6][7][8][9][10][11]

-

Dailly, E., et al. (2016). Development of an HPLC Method for the Determination of Ceftolozane/Tazobactam in Biological and Aqueous Matrixes. Journal of Chromatographic Science.

-

U.S. Food and Drug Administration. (2014).[4][9][10] Zerbaxa (ceftolozane and tazobactam) Injection Approved Labeling.[1]

-

PubChem. (2023).[1] Ceftolozane Sulfate Compound Summary. National Library of Medicine. [1][2]

-

European Medicines Agency. (2015).[1] Assessment Report: Zerbaxa.[1]

Sources

- 1. Ceftolozane Sulfate | C23H32N12O12S3 | CID 52918380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ceftolozane Sulfate | 936111-69-2 | Benchchem [benchchem.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajpamc.com [ajpamc.com]

- 6. Development of an HPLC Method for the Determination of Ceftolozane/Tazobactam in Biological and Aqueous Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of an HPLC–MS/MS method for the determination of ceftolozane/tazobactam in bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-opat.com [e-opat.com]

Application Note: Preparation of Ceftolozane Sulfate Stock Solution for Accurate MIC Testing

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the accurate preparation of ceftolozane sulfate and tazobactam sodium stock solutions for the determination of Minimum Inhibitory Concentrations (MICs) via the broth microdilution method. Adherence to these protocols, grounded in Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) principles, is critical for generating reproducible and clinically relevant antimicrobial susceptibility data. The causality behind key steps, including solvent selection, potency correction, and quality control, is elucidated to ensure a self-validating experimental system.

Introduction: The Imperative for Precision in Ceftolozane/Tazobactam MIC Testing

Ceftolozane is a novel cephalosporin antibiotic distinguished by its potent activity against multi-drug resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its clinical efficacy is significantly enhanced by co-administration with tazobactam, a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamase enzymes.

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing (AST), providing a quantitative measure of an antibiotic's in vitro activity. An accurate MIC value is indispensable for clinical breakpoint determination, epidemiological surveillance, and preclinical assessment of new antimicrobial agents. Given that ceftolozane is used clinically in a fixed combination with tazobactam, in vitro susceptibility testing must replicate this synergy to be clinically meaningful. Standardized methodologies from bodies like CLSI and EUCAST mandate testing ceftolozane in the presence of a fixed concentration of 4 µg/mL tazobactam.[1]

Errors in the preparation of the antibiotic stock solutions are a primary source of variability in MIC testing. Factors such as incorrect solvent choice, failure to account for powder potency, and improper storage can lead to erroneously high or low MIC values, compromising data integrity. This guide provides a robust, field-proven protocol to mitigate these risks.

Foundational Principles and Materials

Reagents and Equipment

-

Ceftolozane sulfate powder (analytical grade) with Certificate of Analysis (CoA)

-

Tazobactam sodium salt powder (analytical grade) with Certificate of Analysis (CoA)

-

Dimethyl sulfoxide (DMSO), ACS grade or higher, sterile-filtered

-

Sterile, deionized water (Type I)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared and quality-controlled according to CLSI M07 standards[2]

-

Sterile 2.0 mL polypropylene cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

-

Sterile 96-well ‘U’ or ‘V’ bottom microtiter plates

-

Multichannel pipette

-

Appropriate Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

The Causality of Solvent Selection

The choice of solvent is dictated by the solubility of the antimicrobial powder at high concentrations and its compatibility with the assay system.

-

Ceftolozane Sulfate: While ceftolozane sulfate is freely soluble in water at lower concentrations, preparing a highly concentrated primary stock (e.g., >10 mg/mL) can be challenging.[3] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stocks of many antimicrobials for research and reference testing.[4] It ensures complete solubilization, preventing the formation of micro-precipitates that would lead to an inaccurate effective concentration. The final concentration of DMSO in the MIC assay wells must not exceed 1%, as higher concentrations can exhibit antimicrobial or synergistic effects, confounding the results.[5][6]

-

Tazobactam Sodium: Tazobactam sodium salt is very soluble in water.[3][7] Using sterile water as the solvent for the tazobactam stock is preferable as it avoids introducing a second organic solvent into the assay system and simplifies preparation.

Protocol Part I: Preparation of Primary Stock Solutions

This initial phase focuses on creating high-concentration, validated stock solutions of each compound separately.

Step 1: Potency Calculation

Antimicrobial powders are not 100% pure active compounds; they contain salts, water, and minor impurities. The potency, provided on the Certificate of Analysis (CoA), specifies the amount of active drug per milligram of powder (e.g., in µg/mg). Failure to correct for this will result in stock solutions with a lower-than-intended concentration.

Use the following formula to calculate the mass of powder required for your stock solution[8]:

Weight (mg) = [Volume (mL) × Desired Concentration (µg/mL)] / Potency (µg/mg)

Example Calculation (Ceftolozane):

-

Desired Concentration: 1280 µg/mL (A standard high concentration for serial dilutions)

-

Desired Volume: 10 mL

-

Potency from CoA: 880 µg/mg

Weight = (10 mL × 1280 µg/mL) / 880 µg/mg = 14.55 mg

Step 2: Preparation of Ceftolozane Sulfate Stock (1280 µg/mL)

-

Aseptically weigh the calculated amount of ceftolozane sulfate powder (e.g., 14.55 mg) and transfer it to a sterile tube.

-

Add a small volume of sterile DMSO (e.g., 5 mL) to the powder.

-

Vortex vigorously until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming or sonication may be used if dissolution is slow, but is typically not required for ceftolozane in DMSO.[2]

-

Add sterile DMSO to reach the final desired volume (e.g., 10 mL).

-

Vortex again to ensure homogeneity. This is your Ceftolozane Primary Stock (1280 µg/mL) .

-

Aliquot the stock solution into single-use, sterile cryovials (e.g., 100 µL per vial).

-

Store aliquots at –70°C or below. CLSI guidelines recommend storage for at least six months at these temperatures.[9] Avoid repeated freeze-thaw cycles.

Step 3: Preparation of Tazobactam Sodium Stock (e.g., 800 µg/mL)

A separate stock of tazobactam is prepared to be added later to the dilution broth, ensuring a constant final concentration.

-

Using the potency formula, calculate the required mass of tazobactam sodium powder.

-

Aseptically weigh the powder and transfer it to a sterile tube.

-

Add the desired volume of sterile deionized water.

-

Vortex until fully dissolved. This is your Tazobactam Primary Stock .

-

Aliquot and store at –70°C or below.

Workflow for Primary Stock Preparation

Caption: Workflow for preparing separate primary stock solutions.

Protocol Part II: Broth Microdilution Plate Preparation

This protocol details the preparation of a 96-well plate for determining the ceftolozane MIC in the presence of a constant 4 µg/mL of tazobactam, following CLSI M07 guidelines.[2]

Step 1: Preparation of Tazobactam-Spiked Broth

The key to this assay is to perform the serial dilutions of ceftolozane in a broth that already contains tazobactam at twice the final desired concentration. This is because the broth will be diluted 1:1 with the bacterial inoculum in the final step.

-

Thaw an aliquot of the Tazobactam Primary Stock.

-

Calculate the volume needed to dilute the stock into sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a tazobactam concentration of 8 µg/mL .

-

Prepare a sufficient volume of this Tazobactam Working Broth (8 µg/mL) to complete the serial dilutions for all planned plates.

Step 2: Preparation of Ceftolozane Working Stock

-

Thaw one aliquot of the Ceftolozane Primary Stock (1280 µg/mL).

-

Prepare an intermediate dilution to create the highest concentration to be tested in the plate (the "working stock"). For a final top concentration of 64 µg/mL, the concentration in the first well before adding inoculum needs to be 128 µg/mL.

-

Dilute the 1280 µg/mL primary stock 1:10 in the Tazobactam Working Broth (8 µg/mL) to create a Ceftolozane Working Stock of 128 µg/mL (this solution now contains both ceftolozane and tazobactam).

Step 3: Serial Dilution in Microtiter Plate

-

Dispense 100 µL of the Tazobactam Working Broth (8 µg/mL) into wells 2 through 11 of a 96-well microtiter plate row.

-

Dispense 200 µL of the Ceftolozane Working Stock (128 µg/mL ceftolozane + 8 µg/mL tazobactam) into well 1.

-

Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down several times.

-

Continue this 1:2 serial dilution across the plate from well 2 to well 10.

-

After mixing in well 10, discard the final 100 µL.

-

Well 11 serves as the growth control (broth + tazobactam, no ceftolozane).

-

Well 12 serves as the sterility control (broth only, no drugs, no inoculum). Add 100 µL of plain CAMHB to this well.

After this process, each well (1-11) contains 100 µL of broth with 8 µg/mL of tazobactam, and wells 1-10 contain a two-fold serial dilution of ceftolozane (from 128 µg/mL down to 0.25 µg/mL).

Broth Microdilution Plate Setup

Caption: Logic for preparing the serial dilution plate.

Quality Control and Data Interpretation

Inoculum Preparation and Inoculation

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, as described in CLSI M07. This suspension is then diluted in CAMHB so that after adding 100 µL to each well, the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. After inoculation, the final volume in wells 1-11 is 200 µL.

Final Assay Concentrations

The 1:1 dilution with the inoculum halves the concentration of both ceftolozane and tazobactam in each well.

| Parameter | Concentration Before Inoculation | Final Concentration in Assay |

| Ceftolozane (Well 1) | 128 µg/mL | 64 µg/mL |

| Ceftolozane (Well 10) | 0.25 µg/mL | 0.125 µg/mL |

| Tazobactam (Wells 1-11) | 8 µg/mL | 4 µg/mL |

| Bacterial Inoculum | N/A | ~5 x 10⁵ CFU/mL |

Incubation and Interpretation

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. The MIC is read as the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth. A valid experiment requires robust growth in the growth control well (Well 11) and no growth in the sterility control well (Well 12). The MICs of concurrently tested QC strains must fall within their acceptable ranges as defined in the current CLSI M100 document.[10]

Conclusion

The protocol described herein provides a standardized and robust method for preparing ceftolozane sulfate and tazobactam sodium stock solutions for reference broth microdilution MIC testing. By meticulously accounting for powder potency, selecting appropriate solvents, and adhering to the fixed-inhibitor concentration methodology, laboratories can generate accurate and reproducible susceptibility data. This precision is fundamental to the reliable evaluation of ceftolozane/tazobactam's in vitro activity and its role in combating antimicrobial resistance.

References

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

-

USP-NF. (n.d.). Tazobactam Sodium. [Link]

- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.

-

GlobalRPH. (2017). Dilution Ceftolozane-Tazobactam (Zerbaxa™). [Link]

-

Liofilchem. (n.d.). MTS™ Ceftolozane-tazobactam. [Link]

-

Morrissey, I., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 187, 106263. [Link]

-

Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. CLSI. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

GARDP REVIVE. (2023). Susceptibility testing in antibacterial drug R&D. [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

Burnham, C. D., et al. (2018). Performance of Ceftolozane-Tazobactam Etest, MIC Test Strips, and Disk Diffusion Compared to Reference Broth Microdilution for β-Lactam-Resistant Pseudomonas aeruginosa Isolates. Journal of Clinical Microbiology, 56(5), e01908-17. [Link]

-

Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

-

Yong, Y. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

-

Testing Laboratory. (n.d.). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. [Link]

-

Moy, T. I., et al. (2013). In Vitro Activity of Ceftolozane-Tazobactam as Determined by Broth Dilution and Agar Diffusion Assays against Recent U.S. Escherichia coli Isolates from 2010 to 2011 Carrying CTX-M-Type Extended-Spectrum β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(8), 4038–4041. [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI M100-Ed34. [Link]

-

Tamma, P. D., et al. (2021). New β-Lactam–β-Lactamase Inhibitor Combinations. Clinical Microbiology Reviews, 34(4), e00052-21. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Breakpoint Implementation Toolkit (BIT). [Link]

-

Wisconsin State Laboratory of Hygiene. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. [Link]

Sources

- 1. New β-Lactam–β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. Tazobactam Sodium [doi.usp.org]

- 4. revive.gardp.org [revive.gardp.org]

- 5. goums.ac.ir [goums.ac.ir]

- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. liofilchem.com [liofilchem.com]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Application Note & Protocol: A Convergent Synthesis Pathway for Ceftolozane Sulfate from 7-Aminocephalosporanic Acid (7-ACA)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane is a fifth-generation cephalosporin antibiotic with potent activity against Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][2] When combined with the β-lactamase inhibitor tazobactam, it provides a critical therapeutic option for complicated urinary tract and intra-abdominal infections.[3][4] This document provides a detailed application note and protocol for a convergent synthesis of ceftolozane sulfate from the readily available starting material, 7-aminocephalosporanic acid (7-ACA).[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations for experimental choices, and robust protocols to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).

Introduction: The Rationale for a Convergent Approach

Traditional linear syntheses of complex molecules like ceftolozane can be plagued by low overall yields and purification challenges. A convergent approach, where key fragments of the molecule are synthesized separately and then coupled, offers significant advantages in efficiency and yield.[5] This guide details a convergent pathway that involves the separate synthesis of the C-7 and C-3 side chains, followed by their sequential attachment to the 7-aminocephem core. This strategy allows for the purification of intermediates, which can significantly reduce the impurity burden in the final API.[3]

Overall Synthesis Workflow

The synthesis of ceftolozane sulfate from 7-ACA can be conceptually divided into four main stages:

-

Preparation of the Activated C-7 Side Chain: Synthesis of the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid derivative and its activation.

-

Modification of the 7-ACA Core and Attachment of the C-3 Side Chain: Introduction of the pyrazole moiety at the C-3 position of the cephem nucleus.

-

Coupling of the C-7 Side Chain: Amide bond formation between the modified cephem core and the activated C-7 side chain.

-

Deprotection and Purification: Removal of protecting groups and purification of the crude ceftolozane, followed by salt formation and crystallization to yield high-purity ceftolozane sulfate.

Caption: Overall workflow for the convergent synthesis of ceftolozane sulfate.

Part 1: Synthesis of Intermediates

Protocol 1.1: Preparation and Activation of the C-7 Side Chain

The C-7 side chain, which imparts significant antibacterial activity, is prepared and activated for subsequent coupling.[6][7]

Materials and Reagents:

-

(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dimethylacetamide (DMAc)

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

In a clean, dry, nitrogen-purged reactor, dissolve the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid in DMAc at room temperature.

-

Cool the solution to 0-5 °C.

-

Slowly add triethylamine to the cooled solution, maintaining the temperature below 5 °C.

-

In a separate vessel, prepare a solution of methanesulfonyl chloride in ethyl acetate.

-

Add the MsCl solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of a mixed anhydride occurs.[8]

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The activated C-7 side chain is now ready for the coupling reaction.

Expert Insight: The use of methanesulfonyl chloride to form a mixed anhydride is a common and effective strategy for activating a carboxylic acid for amide bond formation. This in-situ activation is preferred as it avoids the isolation of a potentially unstable acyl chloride.

Protocol 1.2: Synthesis of the C-3 Substituted Cephem Core

This protocol describes the introduction of the pyrazole side chain at the C-3 position of the 7-ACA core. This is a critical step that differentiates ceftolozane from many other cephalosporins.

Materials and Reagents:

-

7-Aminocephalosporanic acid (7-ACA)

-

Protected 5-amino-1-methylpyrazole derivative[9]

-

Iodo(trimethyl)silane (TMSI)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Dimethylformamide (DMF)

-

Potassium iodide (KI)

Procedure:

-

Suspend 7-ACA in DMF in a suitable reactor under a nitrogen atmosphere.

-

Add the silylating agent (BSA) and stir at room temperature until a clear solution is obtained. This step protects the carboxylic acid and amine groups of 7-ACA.[3]

-

Cool the solution to -20 °C and add iodo(trimethyl)silane (TMSI). This in-situ converts the C-3 acetoxy group into a more reactive leaving group (iodide).[3]

-

In a separate vessel, dissolve the protected pyrazole C-3 side chain precursor and potassium iodide in DMF.

-

Add the pyrazole solution to the activated 7-ACA solution, maintaining the temperature at -20 °C.

-

Allow the reaction to proceed for several hours, monitoring for completion by HPLC.

-

Upon completion, quench the reaction with a suitable reagent and proceed with workup and isolation of the C-3 substituted cephem core.

Caption: Key steps in the attachment of the C-3 pyrazole side chain.

Part 2: Convergent Coupling and Final Synthesis

Protocol 2.1: Amide Bond Formation

This is the key convergent step where the two previously synthesized fragments are joined.

Materials and Reagents:

-

C-3 substituted cephem core (from Protocol 1.2)

-

Activated C-7 side chain solution (from Protocol 1.1)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

Dissolve the C-3 substituted cephem core in a biphasic solvent system of ethyl acetate and water.

-

Cool the mixture to 0-5 °C.

-

Slowly add the activated C-7 side chain solution to the cephem core solution, maintaining the low temperature.

-

Add triethylamine to facilitate the coupling reaction.

-

Stir the reaction vigorously for 2-4 hours, monitoring for completion by HPLC.

-

Upon completion, perform a phase separation. The organic layer contains the protected ceftolozane.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the protected ceftolozane intermediate.

Protocol 2.2: Deprotection and Formation of Crude Ceftolozane TFA Salt

The protecting groups are removed to yield the active ceftolozane molecule, which is then isolated as a trifluoroacetic acid (TFA) salt.

Materials and Reagents:

-

Protected ceftolozane intermediate (from Protocol 2.1)

-

Trifluoroacetic acid (TFA)

-

Anisole

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the protected ceftolozane in dichloromethane.

-

Add anisole, which acts as a scavenger to trap reactive carbocations generated during deprotection.[3]

-

Cool the solution to 0-5 °C.

-

Slowly add trifluoroacetic acid to the solution.

-

Stir the reaction at 0-5 °C for 1-3 hours until deprotection is complete (monitored by HPLC).

-

Isolate the crude ceftolozane TFA salt by precipitation with an anti-solvent (e.g., methyl tert-butyl ether) and filtration.[8]

Part 3: Purification and Crystallization of Ceftolozane Sulfate

The final stage of the synthesis is critical for achieving the high purity required for a pharmaceutical API. Modern approaches favor crystallization over chromatography due to improved efficiency and reduced environmental impact.[10]

Protocol 3.1: Crystallization-Based Purification

This protocol describes a second-generation crystallization process that yields a specific solvate of ceftolozane sulfate, facilitating purification.[9][11]

Materials and Reagents:

-

Crude Ceftolozane TFA salt (from Protocol 2.2)

-

Dimethylacetamide (DMAc)

-

Acetonitrile

-

Water (deionized)

-

Sulfuric acid (H₂SO₄)

-

Ceftolozane sulfate seed crystals

-

Acetone

Procedure:

-

Formation of Ceftolozane Sulfate DMAc Solvate (Form 3):

-

Dissolve the crude ceftolozane TFA salt in a mixture of water and DMAc.[9]

-

Add a controlled amount of sulfuric acid to the solution.

-

Filter the solution to remove any insoluble impurities.

-

Add acetonitrile as an anti-solvent to induce crystallization.

-

Seed the solution with ceftolozane sulfate DMAc solvate (Form 3) crystals to control polymorphism and particle size.[9]

-

Age the resulting slurry at a controlled temperature (e.g., 10-14 °C) to allow for crystal growth.[9]

-

Collect the solid by filtration to yield wet ceftolozane sulfate DMAc solvate.

-

-

Conversion to Ceftolozane Sulfate (Form 2):

-

The isolated DMAc solvate is then converted to the desired final form.

-

Combine the ceftolozane sulfate DMAc solvate (Form 3), acetonitrile, and water to produce a solution.[9]

-

Add sulfuric acid to the solution.

-

Filter the solution and add ceftolozane sulfate seed crystals (Form 1 or 2).[9]

-

Add an anti-solvent (e.g., isopropyl alcohol) to the slurry.[9]

-

Adjust the pH with a suitable base.

-

Filter the resulting crystals, wash with acetone, and dry under vacuum to afford high-purity ceftolozane sulfate (Form 2).[9]

-

Quantitative Data Summary:

| Step | Key Parameters | Typical Yield | Purity Target | Reference |

| C-3 Side Chain Coupling | Temperature: -20 °C, Solvent: DMF | >85% | >95% (by HPLC) | [3] |

| C-7 Side Chain Coupling | Temperature: 0-5 °C, Biphasic system | >90% | >95% (by HPLC) | [12] |

| Deprotection | Scavenger: Anisole, Acid: TFA | >95% | Crude | [8] |

| Crystallization | Solvent System: Water/DMAc/Acetonitrile | >95% | >99.5% (API spec) | [9] |

Conclusion

This application note provides a comprehensive and technically detailed guide for the convergent synthesis of ceftolozane sulfate from 7-ACA. By following these protocols and understanding the underlying scientific principles, researchers and drug development professionals can achieve a high-yielding and efficient synthesis of this critical antibiotic. The emphasis on a crystallization-based purification strategy aligns with modern pharmaceutical manufacturing principles of green chemistry and process efficiency.[10]

References

- Solid forms of ceftolozane and processes for preparing. (WO2017213944A1).

- Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca). (WO2017042188A1).

- Synthesis of cephalosporin compounds. (US20180170949A1).

- New ceftazidime sulfate crystal form and preparation method thereof. (CN117327097A).

-

Ceftolozane, synthesis of side chain and key reaction for amide formation. ResearchGate. [Link]

-

Ceftolozane/tazobactam. Wikipedia. [Link]

- Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca). (WO2017042188A1).

-

Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporin Drugs. Part 1, Ceftolozane. ResearchGate. [Link]

- Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca). (CA2991521A1).

-

Development of a Highly Efficient Decontamination Approach for Ceftolozane in the Pharmaceutical Manufacturing Environment. PubMed. [Link]

-

Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. [Link]

-

Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. [Link]

-

Development of a highly efficient decontamination approach for ceftolozane in the pharmaceutical manufacturing environment. Ovid. [Link]

-

SYNTHESIS OF CEPHALOSPORIN COMPOUNDS. (WO/2016/109259). WIPO Patentscope. [Link]

-

Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. PMC. [Link]

-

Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. [Link]

- Ceftolozane-tazobactam pharmaceutical compositions. (US20140262868A1).

-

CEFTOLOZANE ANTIBIOTIC COMPOSITIONS. European Patent Office. [Link]

-

Product information for Zerbaxa. Therapeutic Goods Administration (TGA). [Link]

-

Ceftolozane/Tazobactam: A New Option in the Treatment of Complicated Gram-Negative Infections. PMC. [Link]

-

Preparation, storage, & handling for ZERBAXA® (ceftolozane and tazobactam). Zerbaxa. [Link]

-

Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. PMC. [Link]

-

ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Australasian Society of Clinical Immunology and Allergy. [Link]

-

Dilution Ceftolozane-Tazobactam (Zerbaxa™). GlobalRPH. [Link]

Sources

- 1. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftolozane/Tazobactam: A New Option in the Treatment of Complicated Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017042188A1 - Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca) - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. WO2017042188A1 - Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca) - Google Patents [patents.google.com]

- 6. idstewardship.com [idstewardship.com]

- 7. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20180170949A1 - Synthesis of cephalosporin compounds - Google Patents [patents.google.com]

- 9. WO2017213944A1 - Solid forms of ceftolozane and processes for preparing - Google Patents [patents.google.com]

- 10. Buy Ceftolozane sulfate | 936111-69-2 | >98% [smolecule.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Ceftolozane Sulfate

Introduction & Scientific Context

Ceftolozane sulfate is a novel cephalosporin antibiotic, structurally designed to resist degradation by AmpC